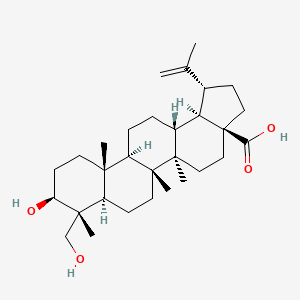

23-Hydroxybetulinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

23-Hydroxybetulinic acid is a naturally occurring triterpenoid compound derived from betulinic acid, which itself is obtained from the bark of birch trees. Its chemical formula is C30H48O4, and it features a hydroxyl group at the 23rd position of the betulinic acid structure. This compound has garnered attention for its potential therapeutic properties, particularly in oncology and virology, due to its unique structural characteristics that enhance its biological activity compared to its parent compound, betulinic acid.

The chemical reactivity of 23-hydroxybetulinic acid allows for various transformations. Notably, it can undergo oxidation reactions to form derivatives such as 23-oxobetulonic acid. For instance, the oxidation of 23-hydroxybetulinic acid using pyridinium chlorochromate in dichloromethane yields 23-oxobetulonic acid with a yield of approximately 70.5% . Additionally, 23-hydroxybetulinic acid can participate in esterification reactions to produce C-28 ester derivatives, which have been evaluated for their biological activities .

23-Hydroxybetulinic acid exhibits significant biological activities, particularly in the context of cancer and viral infections. Research indicates that it possesses antitumor properties, effectively inhibiting the growth of various cancer cell lines, including melanoma, leukemia, and prostate cancer . Furthermore, studies have demonstrated that it can also exhibit anti-HIV effects, making it a candidate for developing new antiviral therapies . The compound has shown protective effects against drug-induced cardiotoxicity and inflammation in preclinical models .

Synthesis of 23-hydroxybetulinic acid can be achieved through several methods:

- Extraction from Natural Sources: This involves isolating the compound from birch bark or other natural sources rich in betulinic acid.

- Chemical Synthesis: Various synthetic routes have been developed, including:

The applications of 23-hydroxybetulinic acid span several fields:

- Pharmaceuticals: Due to its antitumor and antiviral properties, it is being researched as a potential treatment for various cancers and viral infections.

- Cosmetics: Its anti-inflammatory properties may also lend themselves to applications in skincare formulations.

- Nutraceuticals: As a natural compound with health benefits, it may be included in dietary supplements aimed at improving health outcomes related to inflammation and cancer prevention.

Studies on interaction mechanisms reveal that 23-hydroxybetulinic acid may modulate various biological pathways. For example, it has been shown to regulate the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which plays a crucial role in inflammation and immune responses . Additionally, its interactions with chemotherapeutic agents suggest potential for reducing side effects associated with cancer treatments while enhancing therapeutic efficacy .

Several compounds share structural similarities with 23-hydroxybetulinic acid. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Betulin | Parent compound; lacks hydroxyl at position 23 | Antitumor activity |

| Betulinic Acid | Similar triterpenoid structure; more widely studied | Antiviral and anticancer effects |

| 23-Hydroxylupane | Related triterpenoid; different functional groups | Potential anti-inflammatory effects |

| Oleanolic Acid | Pentacyclic triterpenoid; similar backbone | Anti-inflammatory and hepatoprotective |

| Ursolic Acid | Similar triterpenoid structure; various bioactivities | Antioxidant and anticancer properties |

Uniqueness of 23-Hydroxybetulinic Acid

What sets 23-hydroxybetulinic acid apart from these compounds is its specific hydroxyl group positioning at the 23rd carbon atom, which enhances its solubility and biological activity compared to betulinic acid. This unique feature contributes to its effectiveness against specific cancer types and viral infections while minimizing side effects commonly associated with other treatments.